molecular formula C10H6ClNO B1428146 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile CAS No. 1250393-56-6

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile

Cat. No. B1428146
M. Wt: 191.61 g/mol
InChI Key: GWBIXHNWEKLUIO-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 . It is widely used in research .


Synthesis Analysis

The synthesis of benzofuran derivatives, such as 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile, involves several methods. One approach is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis of substituted 1-allyl-2-allyloxybenzenes . Additionally, the hydroalkoxylation reaction of ortho-alkynylphenols, catalyzed by indium (III) halides, can afford benzo[b]furans .


Molecular Structure Analysis

The molecular structure of 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile consists of a benzofuran ring substituted with a chlorine atom at the 5th position and a methyl group at the 7th position .


Chemical Reactions Analysis

Benzofuran derivatives, including 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile, can undergo various chemical reactions. For instance, they can participate in oxidative cyclization reactions, cycloisomerization reactions, and reductive cyclization reactions .


Physical And Chemical Properties Analysis

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile has a molecular weight of 191.61 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Synthesis of Novel Compounds

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile is used in the synthesis of various novel compounds. For instance, its reactions can lead to the creation of new ring systems such as 5-amino-1,2-dihydro[1]benzofuro[3,2-d]furo[2,3-b]pyridines and 5-amino-2,3-dihydro[1]benzofuro[3,2-b]oxepin-4-carbonitriles. These new compounds can have significant implications in the field of medicinal chemistry and drug design (Okuda et al., 2012).

β-Amyloid Aggregation Inhibition

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile is a precursor in the synthesis of β-amyloid aggregation inhibitors. This application is particularly relevant in the context of Alzheimer's disease research, where inhibiting β-amyloid aggregation is a key therapeutic strategy (Choi et al., 2003).

Antimicrobial Activity

Some derivatives of 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile have been synthesized and found to possess antimicrobial activities. This indicates its potential use in developing new antimicrobial agents, which is crucial given the rising problem of antibiotic resistance (Lunkad et al., 2015).

Anticancer Activity

Derivatives of 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile have shown potential in anticancer activity. These compounds have been evaluated for their in vitro VEGFR-2 inhibitory activity and their cytotoxicity on various human cancer cell lines, showing promising results in anti-cancer drug development (Abdelhafez et al., 2015).

Safety And Hazards

The specific safety and hazard information for 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile is not provided in the retrieved sources .

Future Directions

Benzofuran and its derivatives, including 5-Chloro-7-methyl-1-benzofuran-2-carbonitrile, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are considered promising structures for the development of new therapeutic agents .

properties

IUPAC Name

5-chloro-7-methyl-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBIXHNWEKLUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-methyl-1-benzofuran-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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